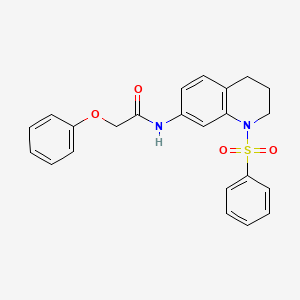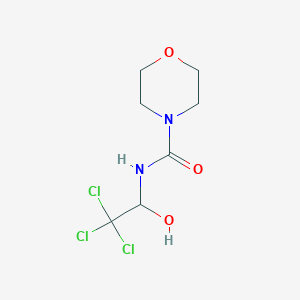
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The compound appears to be a complex molecule that may have been synthesized to explore its potential biological activities, possibly as an inhibitor for certain enzymes or receptors.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the one-pot synthesis of 3-hydroxyquinolin-2(1H)-one compounds from N-phenylacetoacetamide derivatives, as described in the first paper. This process involves a PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Although the compound of interest is not directly mentioned, the described method could potentially be adapted for its synthesis by incorporating the appropriate phenylsulfonyl and phenoxy substituents at the relevant positions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The compound of interest would also contain additional functional groups such as the phenylsulfonyl and phenoxy groups, which could influence its chemical behavior and interaction with biological targets. The third paper provides insights into the structural characterization of a related quinoline derivative, which was fully characterized by various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These techniques could similarly be employed to analyze the molecular structure of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions. The second paper discusses the synthesis of 4-phenylquinolin-2(1H)-one derivatives through a one-pot reaction involving N-acyl-o-aminobenzophenones and NaH as a base, followed by alkylation with alkyl iodides . Similarly, the fourth paper describes the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives through a substitution reaction using sodium hydride (NaH) and N,N-Dimethylformamide (DMF) . These reactions could be relevant to the synthesis and further functionalization of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. While the papers provided do not directly discuss the physical and chemical properties of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, they do provide a basis for predicting its properties based on the behavior of similar quinoline derivatives. For instance, the lactam form of quinolones mentioned in the second paper suggests that the compound of interest may also exist in a lactam form, which could influence its solubility and stability .
未来方向
The future directions in the research of phenoxy acetamide derivatives involve the design of new derivatives that could prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide .
作用机制
Target of Action
The primary target of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is the Hypoxia-Inducible Factor-1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, a condition of low oxygen concentration. It is involved in various physiological and pathological processes, including angiogenesis, cell survival, glucose metabolism, and tumorigenesis .
Mode of Action
This compound interacts with HIF-1, inhibiting its activity .
Biochemical Pathways
The inhibition of HIF-1 affects multiple biochemical pathways. Primarily, it disrupts the cellular response to hypoxia, preventing the activation of genes that promote cell survival and adaptation under low oxygen conditions . This can lead to decreased angiogenesis, altered glucose metabolism, and increased cell death in hypoxic environments .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The inhibition of HIF-1 by 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can lead to a variety of cellular effects. In cancer cells, for example, this could result in decreased tumor growth and survival due to reduced angiogenesis and increased cell death .
Action Environment
The action of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is likely influenced by various environmental factors. For instance, the presence of hypoxia can enhance the compound’s efficacy, as HIF-1 is primarily active under low oxygen conditions . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-14-13-18-8-7-15-25(22(18)16-19)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTPHIAYALWFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003145.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3003146.png)

![6-Cyclopropyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003148.png)

![5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3003151.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B3003155.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3003159.png)